molecular formula C7H7Br2NO2S B2467810 (2,4-Dibromophenyl)methanesulfonamide CAS No. 1702659-62-8

(2,4-Dibromophenyl)methanesulfonamide

Cat. No.: B2467810
CAS No.: 1702659-62-8
M. Wt: 329.01
InChI Key: ITSFGXWHATZZAG-UHFFFAOYSA-N
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Description

(2,4-Dibromophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7Br2NO2S. It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenyl)methanesulfonamide typically involves the bromination of phenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dibromophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2,4-Dibromophenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dibromophenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    (2,4-Dichlorophenyl)methanesulfonamide: Similar structure but with chlorine atoms instead of bromine.

    (2,4-Difluorophenyl)methanesulfonamide: Contains fluorine atoms instead of bromine.

    (2,4-Diiodophenyl)methanesulfonamide: Iodine atoms replace the bromine atoms.

Uniqueness: (2,4-Dibromophenyl)methanesulfonamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms influence the compound’s electronic and steric characteristics, affecting its behavior in chemical reactions and biological interactions .

Properties

IUPAC Name

(2,4-dibromophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFGXWHATZZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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